Safracin B

Description

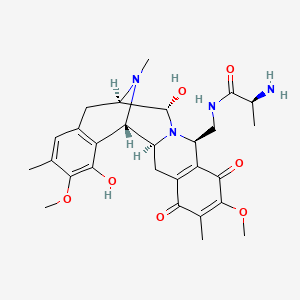

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

87578-99-2 |

|---|---|

Formule moléculaire |

C28H36N4O7 |

Poids moléculaire |

540.6 g/mol |

Nom IUPAC |

(2S)-2-amino-N-[[(1R,2S,10R,12S,13S)-12,19-dihydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide |

InChI |

InChI=1S/C28H36N4O7/c1-11-7-14-8-17-28(37)32-16(21(31(17)4)19(14)23(34)25(11)38-5)9-15-20(18(32)10-30-27(36)13(3)29)24(35)26(39-6)12(2)22(15)33/h7,13,16-18,21,28,34,37H,8-10,29H2,1-6H3,(H,30,36)/t13-,16-,17-,18-,21-,28-/m0/s1 |

Clé InChI |

GKUZBRIJGIGFKC-DODRDYGUSA-N |

SMILES |

CC1=CC2=C(C3C4CC5=C(C(N4C(C(C2)N3C)O)CNC(=O)C(C)N)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O |

SMILES isomérique |

CC1=CC2=C([C@@H]3[C@@H]4CC5=C([C@@H](N4[C@H]([C@H](C2)N3C)O)CNC(=O)[C@H](C)N)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O |

SMILES canonique |

CC1=CC2=C(C3C4CC5=C(C(N4C(C(C2)N3C)O)CNC(=O)C(C)N)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O |

Apparence |

Solid powder |

Autres numéros CAS |

82029-27-4 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

EM 5519; EM5519; EM-5519; Safracin B; Antibiotic EM 5519; Antibiotic Y 16482-alpha; Antibiotic Y 16482alpha |

Origine du produit |

United States |

Microbiological and Biosynthetic Pathways of Safracin B

Producing Organism and Ecological Niche of Safracin B

The primary producer of this compound is identified as Pseudomonas fluorescens, specifically strains like Pseudomonas fluorescens A2-2 and Pseudomonas poae PMA22 (which was formerly classified as P. fluorescens A2-2) nih.govgoogle.commdpi.comresearchgate.netnih.gov. Pseudomonas fluorescens A2-2 was initially isolated from a soil sample collected in Tagawagun, Fukuoka, Japan google.commdpi.com. Another producing strain, Pseudomonas fluorescens SC 12695, was discovered in water samples from the Raritan-Delaware Canal in New Jersey google.com.

Pseudomonas fluorescens is a Gram-negative bacterium characterized by its remarkable metabolic versatility, allowing it to thrive in a wide array of ecological niches researchgate.netnih.govnih.govresearchgate.net. These environments include diverse soil types, aquatic systems, and various plant-associated habitats such as the rhizosphere and plant surfaces researchgate.netnih.govresearchgate.net. The bacterium's adaptability also extends to non-sterile pharmaceuticals, showerheads, and indoor wall surfaces nih.govresearchgate.net. P. fluorescens is widely recognized as an environmental microbe, particularly for its beneficial role in promoting plant health through various encoded antimicrobial mechanisms researchgate.netnih.gov. In laboratory settings, P. fluorescens can be cultivated within a temperature range of 5°C to 32°C nih.gov.

The chemical structure of safracins, including this compound, exhibits notable similarities to other natural products, particularly the saframycin family of antibiotics nih.govmdpi.comresearchgate.netnih.gov. Saframycins are primarily produced by different bacterial species. For instance, Saframycin A is produced by Streptomyces lavendulae researchgate.netnih.govnih.govasm.orgnih.gov. Another related compound, Saframycin Mx1, is synthesized by Myxococcus xanthus nih.govmdpi.comresearchgate.net.

A significant structural resemblance exists between this compound and ET-743 (Trabectedin), a potent anti-tumor agent originally isolated from the marine tunicate Ecteinascidia turbinata nih.govgoogle.commdpi.comresearchgate.netnih.govnih.gov. While ET-743 was initially found in tunicates, it is hypothesized to be of bacterial origin, potentially produced by symbiotic microorganisms such as Candidatus Endoecteinascidia frumentensis, a γ-proteobacterium identified through metagenomic sequencing researchgate.netnih.gov. The structural and mechanistic similarities among safracins, saframycins, and ET-743 suggest a shared evolutionary origin for their biosynthetic pathways, particularly involving non-ribosomal peptide synthetase (NRPS) systems researchgate.netasm.orgnih.gov. This commonality highlights the potential for combinatorial biosynthesis and genetic engineering to generate novel analogs with improved biological activities google.comasm.orgnih.gov.

Identification and Characterization of Pseudomonas fluorescens as the Primary Producer

Genetic Basis of this compound Biosynthesis

The biosynthesis of this compound is governed by a dedicated gene cluster, known as the sac biosynthetic gene cluster (BGC sac), which has been identified, cloned, and sequenced nih.govgoogle.commdpi.comresearchgate.netnih.govresearchgate.netsecondarymetabolites.org. This cluster spans approximately 17.5 kilobases (kb) of DNA nih.govmdpi.comnih.govresearchgate.net. The BGC sac typically consists of 10 to 11 open reading frames (ORFs) nih.govmdpi.comresearchgate.netnih.govresearchgate.netsecondarymetabolites.org organized into two divergent operons: sacABCDEFGHK and sacIJ nih.govgoogle.commdpi.comresearchgate.netnih.govresearchgate.net.

The expression of these operons is controlled by specific promoters, Pa and Pi nih.govresearchgate.net. Adjacent to the BGC sac, a gene encoding a putative global regulator of the LysR family, annotated as MexT, has been identified nih.govmdpi.comresearchgate.net. MexT, originally described as a transcriptional activator of the MexEF-OprN multidrug efflux pump in Pseudomonas, plays a dual regulatory role in Pseudomonas poae PMA22 by acting as an activator for the BGC sac expression nih.govmdpi.comresearchgate.net. The MexS protein, located adjacent to mexT, also contributes to this regulatory system, functioning as a repressor nih.govresearchgate.net. This intricate regulatory network ensures coordinated control over safracin biosynthesis and its transport outside the cell nih.govmdpi.comresearchgate.net.

The BGC sac contains a series of ORFs that encode the necessary proteins for this compound biosynthesis. These ORFs are functionally categorized as follows:

Non-Ribosomal Peptide Synthetases (NRPSs): SacA, SacB, and SacC nih.govresearchgate.netresearchgate.netsecondarymetabolites.org.

Safracin Precursor Biosynthetic Enzymes: SacD, SacF, and SacG nih.govresearchgate.netresearchgate.netsecondarymetabolites.org.

Safracin Tailoring Enzymes: SacI and SacJ nih.govresearchgate.netresearchgate.netsecondarymetabolites.org.

Safracin Resistance Protein: SacH nih.govresearchgate.netresearchgate.netsecondarymetabolites.org.

Hypothetical Protein: A small protein with an unknown function nih.govresearchgate.netresearchgate.net.

The sacABCDEFGHK operon is primarily responsible for the construction of the core safracin skeleton nih.govgoogle.com. In contrast, the sacIJ operon is dedicated to the final tailoring and modification steps of the safracin molecule nih.govgoogle.com. This operonic organization allows for a modular and regulated assembly line for the complex natural product.

| ORF Name | Associated Operon | Function |

|---|---|---|

| SacA | sacABCDEFGHK | Non-Ribosomal Peptide Synthetase (NRPS) |

| SacB | sacABCDEFGHK | Non-Ribosomal Peptide Synthetase (NRPS) |

| SacC | sacABCDEFGHK | Non-Ribosomal Peptide Synthetase (NRPS) |

| SacD | sacABCDEFGHK | Safracin Precursor Biosynthetic Enzyme |

| SacE | sacABCDEFGHK | (Putative) MbtH-like protein; involved in 3h5mOmTyr biosynthesis jmb.or.kr |

| SacF | sacABCDEFGHK | Safracin Precursor Biosynthetic Enzyme (C-methyltransferase) jmb.or.kr |

| SacG | sacABCDEFGHK | Safracin Precursor Biosynthetic Enzyme (O-methyltransferase) jmb.or.kr |

| SacH | sacABCDEFGHK | Safracin Resistance Protein |

| SacI | sacIJ | Safracin Tailoring Enzyme (methyltransferase) nih.gov |

| SacJ | sacIJ | Safracin Tailoring Enzyme (FAD-dependent monooxygenase/hydroxylase) nih.gov |

| (Unspecified ORF) | sacABCDEFGHK | Small hypothetical protein of unknown function nih.govresearchgate.netresearchgate.net |

This compound is synthesized via a non-ribosomal peptide synthetase (NRPS) mechanism, a common pathway for the production of structurally diverse natural products nih.govgoogle.commdpi.comnih.govresearchgate.netresearchgate.netasm.orgnih.gov. The core of this process is carried out by the three large NRPS enzymes: SacA, SacB, and SacC, encoded within the sacABCDEFGHK operon google.comnih.govresearchgate.netresearchgate.netsecondarymetabolites.org. Each of these NRPSs contains at least one peptide synthetase module, responsible for incorporating specific amino acid building blocks into the growing peptide chain google.com.

A crucial nonproteinogenic amino acid precursor in this compound biosynthesis is 3-hydroxy-5-methyl-O-methyltyrosine (3h5mOmTyr), which is synthesized from L-tyrosine researchgate.netresearchgate.netjmb.or.kr. This unique amino acid derivative plays a vital role in forming the characteristic rigid core scaffold of the tetrahydroisoquinoline structure jmb.or.kr.

Following the assembly of the safracin skeleton by the NRPS machinery, post-NRPS modifications are carried out by tailoring enzymes. The enzymes SacI and SacJ, encoded by the sacIJ operon, are key players in these final steps nih.govgoogle.comresearchgate.net. SacJ, an FAD-dependent monooxygenase, is responsible for the A-ring oxidation of intermediate compounds, generating analogs like P22B and P22A (which are precursors to this compound and A, respectively) nih.gov. Subsequently, SacI performs methylation, contributing to the final maturation of the safracin molecules nih.gov. Interestingly, a cryptic palmitoyl (B13399708) fatty acyl chain has been identified as being involved in the biosynthesis, forming a prodrug that is preferentially processed by the tailoring enzymes SacI and SacJ nih.gov.

Elucidation and Organization of the this compound Biosynthetic Gene Cluster (BGC sac)

Biochemical Roles of Tailoring Enzymes in this compound Diversification (e.g., SacI, SacJ, SacH)

The final stages of this compound biosynthesis and its diversification into related safracin analogs are mediated by specific tailoring enzymes encoded within the sacIJ operon of the biosynthetic gene cluster (BGC sac). nih.govgoogle.com These enzymes perform crucial modifications that define the structural characteristics and biological activities of the safracin family.

SacI (N-methyltransferase): This enzyme is responsible for the N-methylation step in the safracin pathway. Its role was confirmed by studies showing that sacI mutants produce a safracin-like molecule lacking N-methylation. nih.govgoogle.com SacI methylates compound P22B to yield this compound. nih.gov

SacJ (FAD-dependent monooxygenase): SacJ catalyzes the A-ring oxidation of biosynthetic intermediates. Specifically, it oxidizes the analog P19B to generate P22B. nih.gov

SacH (Monooxygenase/Hydroxylase): SacH is involved in further hydroxylation reactions. It can transform P19B, P22B, and this compound into their hydroxylated counterparts, P19A, P22A, and Safracin A, respectively. nih.govresearchgate.netresearchgate.net

A notable aspect of this tailoring process is the involvement of a cryptic palmitoyl fatty acyl chain. This chain acts as a prodrug, preferentially utilized by the tailoring enzymes SacI and SacJ. Following the A-ring oxidation and N-methylation steps, the fatty acyl chain is subsequently removed by the membrane-bound protein SacK. nih.gov

Table 1: Biochemical Roles of Key Tailoring Enzymes in Safracin Biosynthesis

| Enzyme | Gene | Biochemical Role | Substrates Involved | Products Involved |

| SacI | sacI | N-methyltransferase | P22B | This compound |

| SacJ | sacJ | FAD-dependent monooxygenase | P19B | P22B |

| SacH | sacH | Monooxygenase/Hydroxylase | P19B, P22B, this compound | P19A, P22A, Safracin A |

| SacK | sacK | Removes cryptic palmitoyl chain | Palmitoyl-conjugated intermediates | Mature safracins |

Precursor Identification and Incorporation in this compound Biosynthesis

The core structure of safracins is assembled by a non-ribosomal peptide synthetase (NRPS) system. The BGC sac in P. poae PMA22 contains genes encoding three NRPS enzymes: SacA, SacB, and SacC. nih.govresearchgate.netnih.govgoogle.comresearchgate.netnih.gov These modular enzymes are responsible for selecting and activating specific amino acid building blocks, which are then linked together to form the peptidyl skeleton. researchgate.net The dimeric N-heterocyclic quinone moieties, characteristic of safracins and related compounds like saframycins, are derived from modified L-tyrosine molecules. researchgate.netmdpi.com Furthermore, a C-domain within the NRPS system is proposed to facilitate the incorporation of a palmitoyl group, which is later processed during the tailoring steps. nih.govresearchgate.netresearchgate.net

Biosynthesis of Non-Proteinogenic Amino Acid Precursors (e.g., 3-hydroxy-5-methyl-O-methyltyrosine)

A critical non-proteinogenic amino acid precursor in the biosynthesis of the tetrahydroisoquinoline molecular core of this compound is 3-hydroxy-5-methyl-O-methyltyrosine (3h5mOmTyr), also referred to as P2. researchgate.netnih.govgoogle.commdpi.comasm.orgjmb.or.krnih.gov Its formation from L-tyrosine involves a series of enzymatic modifications, including C-methylation, O-methylation, and hydroxylation. google.commdpi.com

Specific genes within the sac gene cluster, namely sacD, sacF, and sacG, are involved in the biosynthesis of 3h5mOmTyr. jmb.or.krnih.gov

SacF and SacG: These genes encode methyltransferases responsible for the C-methylation and O-methylation steps, respectively. google.comjmb.or.krnih.gov

SacD: This enzyme catalyzes the hydroxylation of the aromatic rings. jmb.or.krnih.gov

These enzymes work in concert to transform L-tyrosine into the specialized 3h5mOmTyr precursor, which is then incorporated into the growing safracin scaffold by the NRPS machinery. google.comjmb.or.kr

Metabolic Labeling and Tracing Studies of this compound Formation

Metabolic labeling and tracing studies have been instrumental in elucidating the precursor incorporation into this compound. Cross-feeding experiments have unequivocally demonstrated that 3-hydroxy-5-methyl-O-methyltyrosine serves as the precursor for two of the amino acid units within the safracin molecule. researchgate.netnih.gov These studies provide direct evidence for the biosynthetic origin of key structural elements of this compound. While specific detailed tracing studies for this compound were not extensively detailed in the provided context beyond the 3h5mOmTyr incorporation, related research on saframycins, which share structural similarities with safracins, has shown that their skeleton is derived from precursors such as tyrosine, alanine, glycine, and methionine. mdpi.com

Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated at multiple levels to ensure efficient production. The biosynthetic gene cluster (BGC sac) in P. poae PMA22 is organized into two divergent operons, sacABCDEFGHK and sacIJ, which are controlled by distinct promoters, Pa and Pi, respectively. nih.govresearchgate.netresearchgate.netnih.gov

Transcriptional and Post-Transcriptional Control Mechanisms of BGC sac

Transcriptional control plays a primary role in regulating this compound biosynthesis. The expression of the BGC sac genes is influenced by the dual regulatory system MexT-MexS. nih.govresearchgate.netresearchgate.netnih.govmdpi.comresearchgate.net MexT, a global LysR-family transcriptional regulator, acts as an activator of the BGC sac expression. nih.govresearchgate.netnih.govresearchgate.net In contrast, MexS functions as a repressor of the BGC sac. nih.govresearchgate.netnih.govresearchgate.net

Experimental evidence supports these roles:

MexT specifically binds to the Pi and Pa promoter regions, suggesting its direct involvement in the transcription of genes driven by these promoters, including the sacIJ tailoring operon. nih.govresearchgate.net

Deletion of the mexT gene resulted in a significant decrease in the expression of a GFP reporter gene driven by the Pi promoter, confirming MexT's activating role. Complementation with mexT restored fluorescence intensity, further validating its function. researchgate.net

Conversely, inactivation of the MexS protein led to a higher production of safracin, indicating its repressive effect on the metabolic flow towards safracin synthesis. researchgate.net

This coordinated transcriptional control by MexT and MexS ensures precise modulation of safracin production.

Involvement of Regulatory Proteins and Systems (e.g., MexT-MexS system)

The MexT-MexS system is a critical dual regulatory system that coordinates both the biosynthesis and transport of safracins. nih.govresearchgate.netnih.govmdpi.comresearchgate.net

MexT: As a LysR-type transcriptional regulator, MexT not only activates the expression of the sacIJ operon, which encodes the safracin tailoring enzymes, but also controls the MexEF-OprN multidrug efflux pump. nih.govresearchgate.netmdpi.comresearchgate.net The MexEF-OprN transport system plays a fundamental role in the metabolism and transport of safracin to the extracellular medium. nih.govresearchgate.netnih.govmdpi.com Overexpression of mexEF-oprN in P. poae PMA22 has been shown to result in a fourfold increase in safracin production levels, highlighting the importance of efficient transport in optimizing secondary metabolite yield. nih.govresearchgate.netnih.govmdpi.com

MexS: MexS acts as a repressor of safracin biosynthesis, working in opposition to MexT. nih.govresearchgate.netnih.govresearchgate.net The interplay between MexT and MexS allows for fine-tuning of the BGC sac expression and, consequently, safracin production. This pleiotropic regulatory system is crucial for coordinating the entire process, from gene expression within the BGC to the export of the final product. researchgate.netnih.gov

The co-localization of mexT near the BGC sac in the P. poae PMA22 genome, despite being located approximately 300 kb away from the mexEF-oprN genes, further emphasizes its direct and indirect regulatory influence on safracin metabolism. nih.govresearchgate.net

Environmental and Nutritional Modulators of this compound Production

The production of this compound by Pseudomonas fluorescens A2-2 is significantly influenced by both nutritional and environmental factors in the fermentation medium. Optimization of these conditions can lead to enhanced yields.

Nutritional Modulators: Research has shown that the type and concentration of carbon and nitrogen sources profoundly impact this compound fermentation google.com.

Carbon Sources: Among various carbon sources investigated, mannitol (B672) has demonstrated superior efficacy in promoting this compound production. A comparative study involving glucose, sucrose, soluble starch, mannitol, and maltose, each at a 5% concentration, identified mannitol as the most effective google.com.

| Carbon Source (5% content) | Relative this compound Potency (Arbitrary Units) |

|---|---|

| Mannitol | Highest |

| Glucose | Lower |

| Sucrose | Lower |

| Soluble Starch | Lower |

| Maltose | Lower |

Nitrogen Sources: Similarly, the choice of organic nitrogen source plays a crucial role. Soybean powder (likely soybean meal/flour) and peanut meal have been identified as highly effective in supporting this compound fermentation. Other suitable organic nitrogen sources include soybean peptone, fish meal peptone, soybean cake meal, cottonseed protein meal, soybean meal meal, and wheat germ powder google.com. In experiments conducted with 2% content of various nitrogen sources, soybean powder and peanut meal yielded the best results google.com.

| Nitrogen Source (2% content) | Relative this compound Potency (Arbitrary Units) |

|---|---|

| Soybean Powder | Highest |

| Peanut Meal | High |

| Fish Meal Peptone | Lower |

| Cottonseed Protein Meal | Lower |

| Soybean Cake Meal | Lower |

| Corn Syrup Dry Powder | Lower |

| Yeast Extract | Lower |

In addition to primary carbon and nitrogen sources, the fermentation medium can be supplemented with inorganic salts, such as potassium and magnesium salts, and trace elements like vitamins and amino acids, to further optimize production google.com. The viscosity of the medium is also a consideration, as an appropriate viscosity ensures proper growth of the this compound producing bacteria without leading to overly vigorous growth, which could negatively impact yield google.com.

Environmental Modulators: While specific detailed research findings on environmental factors directly modulating this compound production are less extensively documented in the provided literature compared to nutritional aspects, general principles of microbial secondary metabolite production apply. Factors such as temperature, pH, and aeration can significantly influence microbial growth and metabolic pathways, including those for antibiotic synthesis d-nb.infomdpi.com.

An important regulatory aspect identified is the involvement of the MexEF-OprN efflux pump in safracin transport nih.gov. Increased expression of this efflux pump favors the secretion of safracin from the cell, thereby preventing intracellular accumulation nih.gov. This is significant because the buildup of secondary metabolites or their intermediates inside the cell can often lead to feedback repression of the biosynthetic pathway nih.gov. Therefore, environmental conditions that influence the activity or expression of such efflux pumps could indirectly modulate this compound production by facilitating its removal from the intracellular environment. Furthermore, a regulatory system involving the MexT and MexS proteins, located adjacent to the safracin biosynthetic gene cluster, has been suggested to play a role in controlling the expression of tailoring enzymes, thus potentially influencing safracin levels nih.gov.

Chemical Synthesis and Semi Synthetic Strategies for Safracin B and Analogs

Methodologies for Total Chemical Synthesis of the Safracin B Core Structure

Total chemical synthesis of the this compound core structure involves constructing its intricate pentacyclic framework from simpler precursors. This often requires sophisticated strategies to control stereochemistry and regioselectivity.

Retrosynthetic analysis is a fundamental approach in organic synthesis, allowing chemists to deconstruct a complex target molecule into simpler, readily available starting materials or synthons. deanfrancispress.com For this compound, this involves breaking down its pentacyclic bis-tetrahydroisoquinoline (bis-THIQ) core. Key disconnections typically target the bonds forming the central piperazine (B1678402) ring and the connections to the peripheral aromatic systems. acs.org

Early synthetic efforts on related saframycins, which share structural similarities with safracins, often employed strategies that involved the formation of tricyclic lactam intermediates. jst.go.jpclockss.org For instance, the total synthesis of saframycin B (a related compound) involved a tricyclic lactam as a key intermediate, with subsequent stereoselective intramolecular cyclization steps. jst.go.jp The construction of the bis-THIQ core often relies on electrophilic aromatic substitution (EAS) chemistry, such as Pictet–Spengler or Bischler–Napieralski reactions. acs.org These reactions are crucial for forming the tetrahydroisoquinoline rings.

Given the numerous chiral centers in this compound, stereoselective and stereocontrolled approaches are paramount to synthesize the correct enantiomer and diastereomer. Such approaches aim to establish the desired absolute and relative configurations during bond formation. mdpi.comrsc.org

For related bis-THIQ alkaloids, sequential stereoselective hydrogenation has been explored to prepare the pentacyclic scaffold. acs.org The total synthesis of saframycin B, for example, highlighted the importance of stereoselective intramolecular cyclization of aminoacetal intermediates to correctly form the pentacyclic structure. jst.go.jp While specific details for the total synthesis of this compound itself are less extensively documented compared to its semi-synthesis, the principles applied to related saframycin and ecteinascidin total syntheses, involving precise control over newly formed chiral centers, are directly relevant. scispace.comacs.orgnih.govacs.org

Retrosynthetic Analysis and Key Intermediate Synthesis

Semi-Synthetic Approaches Utilizing this compound as a Starting Material

Due to the complexity of total synthesis and the limited natural abundance of certain marine natural products, semi-synthetic strategies often provide a more practical and economical route for drug production. nih.govmdpi.com this compound, obtainable through bacterial fermentation, serves as a vital starting material for the semi-synthesis of more complex and therapeutically important analogs. acs.orgnih.govscispace.comresearchgate.netresearchgate.net

A prime example of this compound's utility in semi-synthesis is its conversion to cyanothis compound, which is then used as a key intermediate for the production of ecteinascidins, particularly trabectedin (B1682994) (ET-743). researchgate.netacs.orgnih.govnih.govresearchgate.netresearchgate.netmdpi.com this compound is produced by the fermentation of Pseudomonas fluorescens (or Pseudomonas poae PMA22). acs.orgnih.govscispace.commedchemexpress.comresearchgate.netmdpi.com Optimization of the fermentation process has enabled the production of cyanothis compound on a kilogram scale, making it a robust and cost-effective starting material for ecteinascidin synthesis. acs.orgresearchgate.net

Other tetrahydroisoquinoline alkaloids, such as (-)-Jorumycin, have also been prepared from this compound via semi-synthetic routes, demonstrating the versatility of this compound as a precursor for a range of bioactive compounds. researchgate.netresearchgate.net

Beyond direct conversion to ecteinascidins, strategic modifications of this compound and its intermediates can yield analogs with enhanced research utility. This involves introducing various functional groups or altering existing ones to probe structure-activity relationships or to facilitate further chemical manipulations. For instance, the availability of derivatives bearing reactive primary amino or alcohol functionalities allows for the preparation of a wide range of active ecteinascidin analogs. acs.org Chemo-enzymatic approaches, integrating enzymatic transformations with chemical conversions, are also being explored to generate variants of THIQ alkaloids through systematic modification of substituents and functional groups. researchgate.net

Derivatization of this compound to Medically Relevant Analogs (e.g., Cyanothis compound for ecteinascidins)

Structure-Activity Relationship (SAR) Studies Derived from Synthetic and Semi-Synthetic this compound Analogs

Structure-Activity Relationship (SAR) studies are critical for understanding how structural features of a compound relate to its biological activity, guiding the design of more potent and selective agents. semanticscholar.orgnih.gov For this compound and its analogs, SAR studies have been conducted to elucidate the molecular determinants of their antitumor and antimicrobial properties. nih.gov

The core bis-THIQ scaffold, common to safracins, saframycins, and ecteinascidins, is central to their biological activity. researchgate.netclockss.orgnih.govresearchgate.netnih.gov Modifications to different parts of the this compound structure or its semi-synthetic derivatives can significantly impact their cytotoxic potential. For example, the presence of a cyano or hydroxyl group at the C-21 position in related saframycins (and by extension, likely safracins) is considered essential for their biological activities, as their elimination under physiological conditions can lead to the formation of a reactive iminium species responsible for covalent bond formation with target compounds. clockss.org

SAR studies on ecteinascidins, which are derived from cyanothis compound, have shown that specific structural units contribute to their highly cytotoxic activity against various tumor cells. researchgate.netnih.gov The unique mechanism of action of ecteinascidin 743, involving sequence-specific DNA minor groove alkylation, is linked to the hemiaminal residue present in these compounds. nih.gov By synthesizing various analogs, researchers can pinpoint which parts of the molecule are crucial for DNA binding, cytotoxicity, and other biological effects, thereby guiding the development of new therapeutic agents. acs.orgnih.gov

Molecular and Cellular Mechanisms of Safracin B S Biological Activity in Model Systems

Investigation of Safracin B's Antineoplastic Mechanisms

This compound's antitumor activity is attributed to its complex interactions within cancer cells, particularly involving cellular macromolecules and the modulation of critical cellular processes.

Interaction with Cellular Macromolecules and Potential DNA Alkylation

This compound belongs to the saframycin family of antibiotics and shares structural features with saframycin A and ecteinascidin 743 (ET-743) nih.gov. Both saframycin A and ET-743 are recognized for their ability to interact with DNA, primarily through an alkylation mechanism. Saframycin A, for instance, forms an electrophilic iminium ion, which subsequently alkylates guanine (B1146940) residues within the double-stranded DNA, particularly in GC-rich regions. ET-743, also known as Trabectedin (B1682994), binds to the minor groove of the DNA double helix nih.gov. This binding is most efficient with CGG sequences, but also occurs with TGG, AGC, or GGC sequences. Given that this compound serves as a semisynthetic precursor for ET-743, it is highly probable that this compound itself, or its metabolic derivatives, engages in similar DNA-targeting interactions, leading to DNA alkylation and subsequent cellular damage nih.gov.

Modulation of Gene Expression and Transcriptional Processes in Cancer Cell Lines

The antineoplastic effects of compounds related to this compound, such as ET-743, extend to the modulation of gene expression and transcriptional processes. ET-743 interferes with several transcription factors, DNA-binding proteins, and DNA repair pathways nih.gov. This interference can trigger a cascade of events that are distinct from those induced by other DNA-interacting agents nih.gov. Furthermore, ET-743 has been shown to modulate the production of cytokines and chemokines by both tumor and normal cells, suggesting an influence on the tumor microenvironment nih.gov. In the case of saframycin A, its antiproliferative activity may involve a protein-drug-DNA interaction, specifically targeting glyceraldehyde-3-phosphate dehydrogenase, a putative key transcriptional coactivator necessary for entry into the S phase of cell proliferation. These findings imply that this compound, through its structural and mechanistic kinship, likely exerts its antineoplastic effects by disrupting crucial transcriptional machinery and altering gene expression profiles within cancer cells.

Impact on Cellular Proliferation and Viability in in vitro Cancer Models

This compound demonstrates significant impact on cellular proliferation and viability in various in vitro cancer models. It exhibits strong antitumor activities and has been tested against mouse tumors, including L1210 and P388 leukemias, and B16 melanoma uni.luwikipedia.org. Studies have shown that Safracins A and B possess antitumor activity against these experimental tumors. While specific quantitative data (e.g., IC50 values) for this compound on a broad panel of cancer cell lines were not explicitly detailed in the search results, related compounds like novel analogs of (-)-saframycin A have been described as potent inhibitors of in vitro growth of several tumor cells. The reported efficacy of this compound in prolonging the lifespan of tumor-bearing mice further underscores its potent antiproliferative and cytotoxic effects in relevant model systems wikipedia.org.

Induction of Morphological Changes in Cancer Cells

Anticancer agents frequently induce observable morphological changes in treated cancer cells, reflecting underlying cellular distress and programmed cell death pathways. These changes can include alterations in cell volume, membrane ruffling, nuclear condensation, and fragmentation of chromatin, characteristic features of apoptosis. Given this compound's demonstrated potent antitumor and antiproliferative activities, it is expected to induce such morphological alterations in sensitive cancer cell lines as a consequence of its molecular and cellular mechanisms of action, including DNA damage and modulation of gene expression.

Analysis of this compound's Antimicrobial Mechanisms

Beyond its antineoplastic properties, this compound is also recognized for its broad-spectrum antimicrobial activity uni.luwikipedia.org.

Disruption of Bacterial Cellular Structures (e.g., cell wall, membrane integrity)

This compound has been reported to disrupt bacterial cell membranes, thereby compromising their integrity. This mechanism is a common strategy employed by various antimicrobial agents, particularly cationic antimicrobial peptides (AMPs) and antibiotics like polymyxins. These compounds typically interact with negatively charged components on the bacterial cell surface, such as lipopolysaccharides (LPS) in Gram-negative bacteria, leading to destabilization and increased permeability of the outer membrane. Subsequent penetration to the inner (cytoplasmic) membrane results in pore formation and leakage of essential intracellular contents, including ions, nucleotides, and other small molecules, ultimately leading to bacterial cell death. While the precise molecular details of this compound's interaction with specific bacterial cellular structures require further elucidation, its reported ability to disrupt membrane integrity suggests a similar mode of action, making bacterial cell membranes a primary target for its antimicrobial effects.

Inhibition of Essential Microbial Biosynthetic Pathways

This compound, like other safracins, is a nonribosomal peptide that is synthesized through a complex biosynthetic pathway involving nonribosomal peptide synthetases (NRPSs) nih.govresearchgate.net. The safracin biosynthetic gene cluster (BGC sac) in Pseudomonas poae PMA22 (formerly Pseudomonas fluorescens A2-2) comprises 11 open reading frames (ORFs) organized into two divergent operons (sacABCDEFGHK and sacIJ) nih.govresearchgate.net. These ORFs encode proteins for three NRPSs, three safracin precursor biosynthetic enzymes, two safracin tailoring enzymes, a safracin resistance protein, and a small hypothetical protein of unknown function researchgate.net.

The biosynthesis of safracins involves a thiotemplate-directed multistep reaction mechanism catalyzed by large modular enzymes known as nonribosomal peptide synthetases nih.govgoogle.com. Specific domains within these NRPSs, such as adenylation (A), condensation (C), peptidyl-carrier protein (PCP), reductase (R), and Pictet-Spengler (PS) domains, are responsible for incorporating specific amino acid building blocks and facilitating the complex cyclization reactions that form the tetrahydroisoquinoline core nih.govresearchgate.net. For instance, 3-hydroxy-5-methyl-O-methyltyrosine has been confirmed as a precursor for two amino acids within the safracin molecule researchgate.net. The bicistronic operon encodes the hydroxylation and N-methylation activities crucial for the pathway researchgate.net.

Broad-Spectrum Activity against Bacterial Strains in in vitro Assays

This compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria in in vitro assays. This characteristic positions safracins as potent antibiotics. nih.govnih.gov Studies have shown that Pseudomonas fluorescens A2-2 cultures, which produce safracin, create inhibition zones against bacterial growth, such as Bacillus subtilis. google.com The antagonistic activity of safracin-producing strains, like Pseudomonas orientalis F9, has been demonstrated against various phytopathogenic bacteria in in vitro tests, including Erwinia amylovora CFBP1430Rif. researchgate.netnih.gov

While specific Minimum Inhibitory Concentration (MIC) values for this compound against a wide range of bacterial strains were not detailed in the provided search results, its classification as a broad-spectrum antibiotic is consistently reported. medchemexpress.com

Table 1: Reported Broad-Spectrum Antimicrobial Activity of this compound (Conceptual Data Table)

| Target Microorganism Type | Activity Observed (In vitro) | Reference |

| Gram-positive bacteria | Antimicrobial activity | |

| Gram-negative bacteria | Antimicrobial activity | |

| Bacillus subtilis | Growth inhibition | google.com |

| Erwinia amylovora | Antagonistic activity | researchgate.netnih.gov |

| Various phytopathogenic bacteria | Growth inhibition | researchgate.netnih.gov |

Elucidation of this compound's Molecular Targets and Binding Interactions

Identification of Specific Protein or Nucleic Acid Targets

Research into the molecular targets of safracins, including this compound, has revealed interactions with essential cellular components. A key finding involves a dihydrofolate reductase (DHFR)-like protein, SacH, which plays a role in safracin biosynthesis and self-resistance in the producing organism researchgate.netrcsb.org. SacH reductively inactivates hemiaminal pharmacophore-containing biosynthetic intermediates and antibiotics, suggesting a mechanism for the bacterium to protect itself from its own potent compounds researchgate.netrcsb.org. The crystal structure of the SacH-NADPH-Safracin A ternary complex has provided insights into this catalytic mechanism, which differs from previously characterized short-chain dehydrogenases/reductases researchgate.netrcsb.org.

While the direct molecular target for this compound's antimicrobial activity is not explicitly detailed as a single protein or nucleic acid in the provided search results, the structural similarity of safracins to saframycins, which are known to interact with DNA, suggests potential nucleic acid involvement nih.govasm.org. Saframycin A, a related tetrahydroisoquinoline antibiotic, has been shown to bind covalently to DNA, specifically at the N2 of guanine, with a preference for the minor groove nih.gov. This interaction involves iminium ion intermediates nih.gov. Given the structural parallels, similar DNA-targeting mechanisms might be relevant for this compound's biological activity.

Computational Modeling and Molecular Dynamics Simulations of this compound Interactions

Computational modeling and molecular dynamics (MD) simulations are powerful tools used to predict interactions between molecules and understand the dynamics of biological systems ohsu.edumdpi.commdpi.comnih.gov. While specific detailed computational modeling and MD simulation studies focusing solely on this compound were not extensively detailed in the provided search results, the general principles of such studies can be applied to understand its potential interactions.

For related compounds like Saframycin A, molecular dynamics simulations have been employed to investigate its binding to DNA octanucleotide duplexes nih.gov. These simulations can reveal preferred binding configurations, such as the R configuration at the alkylating carbon (C7) for covalent binding to B-DNA, and the preference for the 3' direction in the minor groove nih.gov. MD simulations also help in understanding the role of different forms of the compound (e.g., dihydroquinone vs. quinone) in binding affinity and the involvement of intermediates like iminium ions in DNA alkylation nih.gov. Such computational approaches are crucial for refining docked receptor-ligand structures, including solvent effects, and calculating binding free energies, which can rank tested ligands mdpi.com.

The application of these techniques to this compound would involve:

Molecular Docking: Predicting the initial binding poses and affinities of this compound with identified or hypothesized protein/nucleic acid targets. ohsu.edu

Molecular Dynamics Simulations: Simulating the dynamic behavior of this compound in complex with its targets over time, providing insights into conformational changes, stability of the complex, and the specific molecular interactions (e.g., hydrogen bonding, hydrophobic interactions) that govern binding ohsu.edumdpi.commdpi.comnih.gov. This can also include studying the effect of solvents and counterions on the binding geometry nih.gov.

Free Binding Energy Calculations: Quantifying the strength of the interaction between this compound and its targets, which can help in understanding its potency mdpi.com.

Biochemical Characterization of Enzyme Inhibition or Activation by this compound

Biochemical characterization involves in vitro experiments to study the effects of a compound on enzyme activity, including inhibition or activation archive.orgplos.org. In the context of safracin biosynthesis and self-resistance, the DHFR-like protein SacH has been biochemically characterized researchgate.net. This enzyme reductively inactivates intermediates and antibiotics that contain a hemiaminal pharmacophore researchgate.net.

Biochemical assays, such as LC-MS and HPLC analysis, have been used to analyze the enzymatic reaction products of SacH, confirming its role in modifying safracin-related compounds researchgate.net. For instance, experiments using this compound as a substrate for SacH demonstrated the enzyme's activity in modifying this compound, and HPLC analysis was used to monitor the reaction products and compare them with Safracin A standards researchgate.net. This indicates that SacH can act on this compound, potentially as a self-resistance mechanism for the producing organism researchgate.net.

Further biochemical characterization would typically involve:

Enzyme Kinetics: Determining kinetic parameters such as Km, Vmax, and Ki (for inhibitors) to quantify the interaction between this compound and its target enzymes.

Spectroscopic Methods: Using techniques like UV-Vis spectroscopy, fluorescence spectroscopy, or circular dichroism to observe changes in enzyme conformation or substrate/product concentrations upon this compound binding ohsu.edu.

Binding Assays: Direct measurement of binding affinity using methods such as isothermal calorimetry or biolayer interferometry ohsu.edu.

These biochemical studies are crucial for elucidating the precise mechanisms by which this compound exerts its biological effects at the enzymatic level.

Advanced Research Methodologies and Future Directions in Safracin B Studies

Advanced In Vitro Model Systems for Studying Safracin B's Biological Activities

Utilization of 3D Cell Culture and Organoid Models for Cellular Response Analysis

Three-dimensional (3D) cell culture models, including spheroids and organoids, represent a significant advancement over conventional 2D monolayer cultures by providing a more physiologically relevant environment for studying cellular responses. hexahealth.com These models enhance reproducibility and yield more consistent results, closely mimicking in vivo conditions such as cell-to-cell interactions, cell migration, and variations in nutrient and oxygen availability. hexahealth.com

Organoids, in particular, are complex 3D tissue cultures capable of self-differentiation, exhibiting structures and functions akin to human organs. hexahealth.com This makes them invaluable tools for investigating human development, modeling diseases, and facilitating drug discovery. hexahealth.com In the context of anticancer drug evaluation, 3D organoid models derived from patient cells have demonstrated a superior ability to reflect patient clinical responses compared to 2D cultures. dntb.gov.ua They retain the molecular characteristics, transcriptomic, and mutational profiles of the original tumors. dntb.gov.ua Notably, drug response profiling in 3D organoids often reveals higher IC50 values, accurately reflecting the structural complexity and inherent drug penetration barriers observed in vivo. dntb.gov.ua This improved predictive capability is crucial for assessing the cellular responses to compounds like this compound, allowing for a more accurate understanding of its efficacy and mechanism of action within a complex biological context. Such models are being utilized to evaluate drug sensitivity, on-target activity, and synergistic effects of drug combinations. uni.lu

High-Throughput Screening and Biochemical Assays for Target Identification and Validation

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid execution of millions of chemical, genetic, or pharmacological tests. uni.lu This methodology leverages robotics, sophisticated data processing software, liquid handling devices, and sensitive detectors to quickly identify active compounds, antibodies, or genes that modulate specific biomolecular pathways. uni.lu

For this compound, HTS and biochemical assays are instrumental in identifying and validating its molecular targets. The process typically involves several key phases: assay preparation, a pilot screen, a primary screen, a secondary screen, and ultimately, lead selection. HTS significantly accelerates target analysis by cost-effectively screening vast compound libraries. It is particularly useful for assessing pharmacological targets and profiling the activity of agonists and antagonists for various receptors (such as GPCRs) and enzymes. The integration of HTS with functional genomics can further refine the identification and validation of targets, providing a comprehensive understanding of how this compound interacts with specific biological pathways and molecules. uni.lu

Emerging Research Avenues for this compound and Related Compounds

Beyond the well-established properties of this compound, new research avenues are opening up, driven by advancements in analytical techniques and a more holistic understanding of biological systems.

Exploration of Novel Biological Activities Beyond Established Antitumor and Antimicrobial Effects

This compound is primarily recognized for its potent antitumor and broad-spectrum antimicrobial activities, demonstrating efficacy against both Gram-positive and Gram-negative bacteria in vitro, and exhibiting antitumor effects against L1210 and P388 leukemias and B16 melanoma in murine models. uni.lurna-society.org While these established activities form the basis of much of the current research, an emerging avenue involves the exploration of novel biological activities beyond these known effects. Although general natural products can exhibit a wide array of activities such as antidiabetic, immunosuppressive, antiviral, antioxidant, and phytotoxic effects, specific documented novel activities for this compound outside of its antitumor and antimicrobial scope are limited in current literature. Future research is poised to investigate whether this compound possesses other therapeutic potentials, potentially uncovering new applications in areas such as immunomodulation, neuroprotection, or anti-inflammatory responses, which would significantly broaden its pharmacological profile.

Integrated Omics Approaches (e.g., genomics, transcriptomics, proteomics, metabolomics) in this compound Research

Integrated omics approaches, encompassing genomics, transcriptomics, proteomics, and metabolomics, offer a systems-level perspective crucial for unraveling the complex biological activities of compounds like this compound. By integrating data from these diverse platforms, researchers can gain comprehensive insights into the genetic, epigenetic, and metabolic networks influenced by the compound.

In this compound research, omics technologies are vital for understanding its biosynthesis and mechanism of action. For instance, the biosynthetic gene cluster (BGC sac) of safracins in Pseudomonas poae PMA22 has been characterized, revealing 11 open reading frames (ORFs) organized into two divergent operons. This biosynthesis involves non-ribosomal peptide synthetase (NRPS) systems, which are key to assembling the compound's unique structure. pharmgkb.org Genomics approaches have been instrumental in identifying genes responsible for producing safracin precursors, which can then be utilized in combinatorial chemistry to generate new compounds. pharmgkb.org Transcriptomics can reveal changes in gene expression in response to this compound, while proteomics can identify altered protein profiles, and metabolomics can map shifts in metabolic pathways. Combined, these approaches can elucidate the molecular targets of this compound, pathways involved in resistance, and the intricate details of its biosynthetic machinery, paving the way for targeted modifications and enhanced production.

Development of Novel Analytical Techniques for this compound and its Biosynthetic Intermediates

The accurate detection, quantification, and characterization of this compound and its biosynthetic intermediates are critical for both fundamental research and potential therapeutic development. Current analytical methodologies include High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the analysis and identification of safracin intermediates. However, challenges such as compatibility issues with certain mobile phases have necessitated the use of semi-preparative HPLC-Diode Array Detection (HPLC-DAD) for the isolation of specific species. Liquid Chromatography-Mass Spectrometry (LC-MS) has also been successfully employed to confirm the identity of this compound and its cyano-substituted analog.

The biosynthetic pathway of this compound involves several intermediates, such as P19B and P22B, which can undergo further modifications like hydroxylation and methylation to yield compounds like Safracin A and this compound. The development of novel analytical techniques is crucial to overcome existing limitations, such as improving separation efficiency for complex mixtures of metabolites and enhancing sensitivity for low-abundance intermediates. Innovations in hyphenated techniques, advanced chromatography, and mass spectrometry, coupled with sophisticated data processing algorithms, will enable more precise structural elucidation and quantitative analysis of this compound and its precursors, facilitating a deeper understanding of its biosynthesis and metabolism.

Q & A

Q. What are the key enzymes and genetic determinants in Safracin B biosynthesis, and how are they identified?

Methodological Answer: this compound biosynthesis involves non-ribosomal peptide synthetase (NRPS) pathways and auxiliary enzymes. Key enzymes include SaK (acyltransferase), SaI (oxidoreductase), and SaJ (regulatory protein). Identification involves:

- Gene Knockout Mutants : Construct ΔsacK, ΔsacI, and ΔsacJ strains via PCR-based homologous recombination. Confirm deletions using sequencing and HPLC analysis of metabolite profiles .

- Complementation Studies : Reintroduce wild-type genes into mutants to restore this compound production, confirming functional roles .

- Bioinformatics : Align gene clusters (e.g., sac cluster) with homologous biosynthetic pathways (e.g., saframycin) to predict enzyme functions .

Q. Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme | Function | Experimental Validation Method | Outcome (Δ Mutant) |

|---|---|---|---|

| SaK | Acyl transfer | ΔsacK: Loss of palmitoylated derivatives | Reduced derivative diversity |

| SaI | Oxidative tailoring | ΔsacI: Accumulation of intermediate 17 | Impaired oxidative cyclization |

| SaJ | Regulatory coordination | ΔsacJ: Overproduction of this compound | Dysregulated pathway kinetics |

Q. How is this compound’s structure elucidated, and what analytical techniques are critical?

Methodological Answer: Structural characterization requires multi-modal spectroscopy and chromatography:

- NMR Spectroscopy : Assign proton/carbon signals (¹H, ¹³C, 2D-COSY) to resolve cyclic peptide backbone and palmitoyl sidechain .

- HRMS : Confirm molecular formula (e.g., C₄₇H₆₃N₅O₁₀) with <2 ppm mass error .

- HPLC-PDA : Compare retention times/UV profiles with synthetic standards (e.g., compounds 11, 15–18) to validate purity .

Q. Table 2: Analytical Techniques for this compound Characterization

| Technique | Application | Key Parameters | Reference Standard |

|---|---|---|---|

| NMR | Backbone connectivity | 600 MHz, DMSO-d₆ solvent | Safracin A |

| HRMS | Molecular formula validation | ESI+, resolution >30,000 | Synthetic compound 9 |

| HPLC | Purity assessment | C18 column, 1.0 mL/min gradient | Fermentation extract |

Advanced Research Questions

Q. How to resolve contradictions in enzymatic activity data across mutant strains?

Methodological Answer: Contradictions (e.g., ΔsacI showing unexpected intermediate accumulation) arise due to pathway crosstalk or assay limitations. Mitigate via:

- Enzyme Kinetics : Measure Kₘ and Vₘₐₓ for MBP-SacI using spectrophotometry (e.g., NADPH oxidation at 340 nm). Compare with ΔsacI lysate activity .

- Metabolite Profiling : Use LC-MS/MS to quantify pathway intermediates in mutants vs. wild-type. Statistical tools (PCA) identify outliers .

- Cross-Complementation : Co-express SaI homologs (e.g., from saframycin pathways) in ΔsacI to test functional redundancy .

Q. What experimental designs optimize this compound derivative yields in heterologous systems?

Methodological Answer:

- Promoter Engineering : Replace native promoters with inducible systems (e.g., Ptet) in Pseudomonas fluorescens chassis to control gene expression .

- Precursor Feeding : Add palmitic acid (50 µM) to fermentation media to enhance acylated derivative production .

- High-Throughput Screening : Use agar diffusion assays against Staphylococcus aureus to prioritize high-activity strains .

Q. How to document experimental protocols for reproducibility in this compound studies?

Methodological Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Detailed Supplementation : Include gene accession numbers (e.g., GenBank: KT962354), fermentation conditions (pH, temperature), and HPLC gradients in Supplementary Information .

- Reference Controls : Use safracin A as a positive control in bioassays. Report MIC values with standard deviations (n≥3) .

- Data Deposition : Upload raw NMR spectra (Bruker .zip files) and mutant strain sequences to public repositories (e.g., Zenodo) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.